2-DEOXY-D-GLUCOSE-6-PHOSPHATE
Overview
Description
2-Deoxy-D-arabino-hexose 6-(dihydrogen phosphate), also known as 2-Deoxyglucose-6-phosphate (2-DG6P), is a derivative of 2-Deoxy-D-Glucose (2-DG), a synthetic analog of glucose . It is produced in mammalian cells by the action of hexokinase on 2-DG .
Synthesis Analysis
The synthesis of 2-DG6P involves the action of hexokinase on 2-DG in mammalian cells . Another related compound was synthesized by adding potassium [14 C]cyanide to 2-deoxy-D-arabino-hexose 6-phosphate and selectively oxidizing the resulting 3-deoxyheptonic acid 7-phosphate with chlorate and vanadium oxide .Molecular Structure Analysis
The molecular structure of 2-DG6P can be represented by the SMILES code provided in the references . The molecular formula is C6H12O8P .Physical and Chemical Properties Analysis
The molecular weight of 2-DG6P is 266.1 . It is supplied as a crystalline solid and is stable for at least 4 years when stored at -20°C . The solubility of 2-DG6P in PBS (pH 7.2) is approximately 10 mg/ml .Scientific Research Applications
Synthesis and Labeling
2-Deoxy-D-arabino-[6-13C]hexose was synthesized to test the stability of 2-deoxy-D-arabino-hexose 6-phosphate in brain tissue. The sugar was labeled at C-6 to distinguish between free sugar and the 6-phosphate form (Walker, Ehler, & Unkefer, 1988).
Substrate Specificity in Enzymatic Reactions
2-Deoxy-α-d-glucose-1-phosphate, a derivative, was evaluated as a substrate for recombinant GDP-mannose pyrophosphorylase from Salmonella enterica, showing slightly reduced Vmax but higher Km values compared to mannose-1-phosphate, demonstrating its application in studying enzyme kinetics and substrate specificity (Watt, Flitsch, Fey, Elling, & Kragl, 2000).
Investigating Enzyme Mechanisms
2-Deoxy-d-arabino-hexose 6-phosphate was used to study the dehydrogenation rate by glucose 6-phosphate dehydrogenase from yeast and rat liver, aiding in understanding enzyme mechanisms and the effect of C-2 substitution on these processes (Bessell & Thomas, 1973).
Enzymatic Synthesis and Isomeric Analysis
D-Glucosone 6-phosphate (D-arabino-hexos-2-ulose 6-(dihydrogen phosphate)) was synthesized enzymatically from D-glucosone, with its isomeric composition analyzed using NMR spectroscopy, showcasing its utility in biochemical studies involving isomer identification (Freimund, Baldes, Huwig, & Giffhorn, 2002).
Use in Synthetic Chemistry
2-Deoxy-3-O-methyl-D-arabino-hexose was synthesized via photodeoxygenation, demonstrating the compound's relevance in synthetic organic chemistry and the development of novel synthetic methods (Dornhagen & Scharf, 1986).
Study of Microbial Enzyme Reactions
Derivatives of 2(II)-deoxycellobiose were synthesized using cellobiose phosphorylase from Cellvibrio gilvus, with 2-deoxy-d-arabino-hexopyranoside being one of the acceptor sugars. This study highlights the application in understanding the acceptor specificity and reaction mechanisms of microbial enzymes (Kitaoka, Nomura, Yoshida, & Hayashi, 2006).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
[(2R,3S,4R)-2,3,4-trihydroxy-6-oxohexyl] dihydrogen phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13O8P/c7-2-1-4(8)6(10)5(9)3-14-15(11,12)13/h2,4-6,8-10H,1,3H2,(H2,11,12,13)/t4-,5-,6+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBPFNOMGYSRGQZ-PBXRRBTRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=O)C(C(C(COP(=O)(O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C=O)[C@H]([C@@H]([C@@H](COP(=O)(O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13O8P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40957140 | |
Record name | 2-Deoxy-6-O-phosphonohexose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40957140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3573-50-0 | |
Record name | Deoxyglucose 6-phosphate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3573-50-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Deoxyglucose-6-phosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003573500 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Deoxy-6-O-phosphonohexose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40957140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-DEOXY-GLUCOSE-6-PHOSPHATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZFR70WJ2SL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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